5-Bromo-2-(thian-4-yl)pyridine
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Overview
Description
5-Bromo-2-(thian-4-yl)pyridine is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a thian-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(thian-4-yl)pyridine typically involves the bromination of 2-(thian-4-yl)pyridine. One common method is to react 2-(thian-4-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(thian-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thian-4-yl group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium phosphate.
Major Products Formed
Substitution: Formation of 5-substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
5-Bromo-2-(thian-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological pathways and interactions involving pyridine derivatives.
Industrial Chemistry: It is employed in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(thian-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The thian-4-yl group may interact with hydrophobic pockets in the target protein, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(thian-4-yl)pyridine: Similar structure but with different substitution pattern.
5-Bromo-2-(thian-4-yl)thiophene: Contains a thiophene ring instead of a pyridine ring.
5-Chloro-2-(thian-4-yl)pyridine: Chlorine atom instead of bromine.
Uniqueness
5-Bromo-2-(thian-4-yl)pyridine is unique due to the combination of the bromine atom and the thian-4-yl group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12BrNS |
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Molecular Weight |
258.18 g/mol |
IUPAC Name |
5-bromo-2-(thian-4-yl)pyridine |
InChI |
InChI=1S/C10H12BrNS/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 |
InChI Key |
SZTSJRDFFMFRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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